molecular formula C18H24N2O2 B3043702 Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate CAS No. 906329-30-4

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate

Cat. No.: B3043702
CAS No.: 906329-30-4
M. Wt: 300.4 g/mol
InChI Key: JYTNTPVAHFHIKT-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is an organic compound characterized by the presence of a piperidine ring, a benzyl group, and a cyano group. It is commonly used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and cyano groups under controlled conditions. One common method includes the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and benzyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s stability, solubility, and reactivity, making it a valuable reagent in various applications .

Properties

IUPAC Name

tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNTPVAHFHIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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